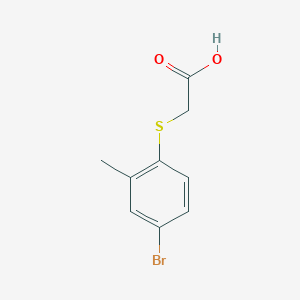

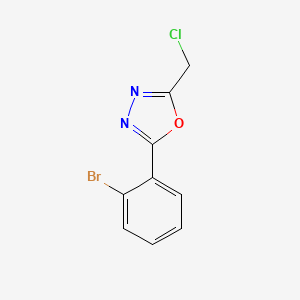

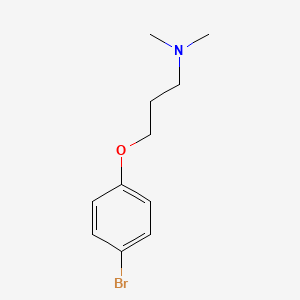

2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in material science. The 1,3,4-oxadiazole derivatives have been extensively studied due to their potential as antimalarial agents and their unique spectral properties, which make them suitable for various applications in organic electronics.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the dehydration of diarylhydrazide, as demonstrated in the preparation of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives . The reaction conditions play a significant role in the synthesis, with a notable yield of 78.9% achieved under optimized conditions. Additionally, the Suzuki cross-coupling reaction has been employed to create symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole, using various boronic acids and palladium catalysis under phase transfer conditions .

Molecular Structure Analysis

The molecular structures of these derivatives are characterized using infrared spectroscopy (IR) and proton nuclear magnetic resonance (^1HNMR), providing detailed insights into their chemical composition and structure . The presence of different aryl groups attached to the oxadiazole core influences the molecular structure and, consequently, the compound's properties.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is highlighted by their ability to undergo further functionalization. For instance, chlorination of certain derivatives leads to the formation of trichloromethyl-substituted oxadiazoles with enhanced antimalarial activity . The synthesis process often involves intermediate steps, such as the formation of 1-benzoyl-2-(trichloroacetyl)hydrazines, which are then cyclized to yield the desired oxadiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely linked to their molecular structure. These compounds exhibit maximum UV absorption wavelengths in the range of 280–301 nm and peak photoluminescent wavelengths between 350–370 nm . Their electrochemical properties have also been studied, revealing their potential in electronic applications . The spectral characteristics, including absorption and emission spectra, are influenced by the nature of the substituents on the oxadiazole ring .

Scientific Research Applications

- Pharmaceutical Intermediate

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . The protodeboronation of these esters is not well developed .

- Methods of Application : The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results or Outcomes : This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

-

Base-Promoted Decarboxylative Annulation

- Field : Organic Chemistry

- Application : A base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates provides a broad range of benzoxepines .

- Methods of Application : This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .

- Results or Outcomes : The reaction provides benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .

Future Directions

properties

IUPAC Name |

2-(2-bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c10-7-4-2-1-3-6(7)9-13-12-8(5-11)14-9/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMSKBWHIMTWFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)CCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701225258 |

Source

|

| Record name | 2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |

CAS RN |

733044-96-7 |

Source

|

| Record name | 2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733044-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)

![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)

![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)

![8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1271735.png)